
1-(6-Bromo-4-chloroquinolin-3-YL)ethanone
Overview
Description
1-(6-Bromo-4-chloroquinolin-3-YL)ethanone is a synthetic organic compound with the molecular formula C11H7BrClNO It belongs to the quinoline family, characterized by a fused benzene and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Bromo-4-chloroquinolin-3-YL)ethanone can be synthesized through various methods. One common approach involves the bromination and chlorination of quinoline derivatives followed by acylation. The typical synthetic route includes:
Bromination: Quinoline is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Chlorination: The brominated quinoline is then chlorinated using thionyl chloride or phosphorus pentachloride.
Acylation: The resulting 6-bromo-4-chloroquinoline undergoes acylation with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound.
Industrial Production Methods: Industrial production methods typically involve large-scale bromination and chlorination processes followed by acylation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromo-4-chloroquinolin-3-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).
Major Products:
Substitution: Derivatives with different functional groups replacing bromine or chlorine.
Reduction: Alcohol derivatives.
Oxidation: Quinoline N-oxides.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of 1-(6-Bromo-4-chloroquinolin-3-YL)ethanone exhibit significant antimicrobial properties. For instance, studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics .
Anticancer Properties
The compound has been explored for its anticancer potential. Quinoline-based compounds are known to interact with DNA and inhibit cell proliferation in cancer cells. Specific studies have demonstrated that modifications of this compound enhance its cytotoxic effects against different cancer cell lines, suggesting its utility in cancer therapy .
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclization processes. This property is particularly valuable in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals.
Synthesis of Novel Compounds
The compound can be utilized to synthesize novel quinoline derivatives through various synthetic routes. By modifying the side chains or functional groups, researchers can tailor the properties of these derivatives for specific applications, such as enhancing their biological activity or improving their solubility.
Enzyme Inhibition Studies
This compound has been investigated for its potential as an enzyme inhibitor. Its ability to bind to active sites of enzymes makes it a valuable tool for studying biochemical pathways and understanding disease mechanisms. The compound's interactions with specific enzymes can provide insights into drug design and development .
Receptor Modulation
The compound's structure allows it to act as a modulator of various receptors, which is crucial in pharmacology. Research into receptor-ligand interactions involving this compound could lead to the development of new therapeutic agents targeting specific pathways involved in diseases such as cancer and infections.
Case Studies
Mechanism of Action
The mechanism of action of 1-(6-Bromo-4-chloroquinolin-3-YL)ethanone depends on its application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.
Interacting with Receptors: Modulating receptor activity by binding to specific sites, affecting cellular signaling pathways.
Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis in microbial cells, leading to antimicrobial effects.
Comparison with Similar Compounds
1-(6-Bromo-4-chloroquinolin-3-YL)ethanone can be compared with other quinoline derivatives such as:
1-(6-Bromo-4-chloroquinolin-3-YL)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
1-(6-Bromo-4-chloroquinolin-3-YL)acetonitrile: Contains a nitrile group instead of a carbonyl group.
1-(6-Bromo-4-chloroquinolin-3-YL)ethanol: Similar structure but with an alcohol group instead of a carbonyl group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity
Biological Activity
1-(6-Bromo-4-chloroquinolin-3-YL)ethanone is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a bromine atom at the sixth position and a chlorine atom at the fourth position of the quinoline ring, which may enhance its interaction with biological targets.
- Molecular Formula : C₁₃H₈BrClN
- Molecular Weight : Approximately 284.54 g/mol
- CAS Number : 1255099-21-8
The compound's structure includes a ketone functional group, which contributes to its reactivity and potential biological activity. The presence of halogen substituents is known to influence the pharmacological properties of quinoline derivatives, making them valuable in drug development.
Antimicrobial Properties
Quinoline derivatives, including this compound, have demonstrated significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. Studies indicate that these compounds can inhibit bacterial growth through mechanisms that may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
Research has highlighted the anticancer potential of quinoline derivatives. For instance, studies have shown that compounds structurally similar to this compound exhibit moderate to good inhibitory effects on several cancer cell lines. Notably, certain derivatives have been identified as selective epidermal growth factor receptor (EGFR) blockers, which play a crucial role in cancer cell proliferation . The dual halogenation in this compound may enhance its selectivity and potency against cancer cells.
The mechanism of action for this compound involves its binding affinity to various biological targets such as proteins and enzymes. Docking studies suggest that the compound may interact with active sites on these targets, potentially inhibiting their activity. This interaction could be mediated by both hydrogen bonding and hydrophobic interactions facilitated by the halogen substituents .
Case Studies
- Antiviral Activity : A study explored similar quinoline derivatives as potential HIV-1 integrase inhibitors. The compounds were evaluated for their enzymatic and antiviral activity, demonstrating promising results that warrant further investigation into their therapeutic applications .
- Cancer Cell Line Inhibition : In a comparative study of substituted quinolines, compounds similar to this compound showed significant cytotoxic effects on various cancer cell lines, indicating their potential as anticancer agents .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-Bromoquinoline | Bromine at position 6 | Lacks chlorine substitution; simpler structure |
4-Chloroquinoline | Chlorine at position 4 | No bromine; commonly studied for antibacterial properties |
1-(2-Chlorophenyl)ethanone | Chlorophenyl group | Different aromatic system; used in drug development |
1-(5-Fluoroquinolin-3-YL)ethanone | Fluorine substitution | Investigated for neuroprotective effects |
The uniqueness of this compound lies in its combination of both bromine and chlorine substituents on the quinoline ring, which may influence its biological activity differently compared to other similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(6-bromo-4-chloroquinolin-3-yl)ethanone, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves Friedel-Crafts acylation, where an acyl chloride reacts with a substituted quinoline derivative. Key steps include:
- Quinoline Substrate Preparation : Bromination and chlorination of quinoline precursors to introduce halogen substituents at positions 6 and 3.
- Acylation : Use of acetyl chloride or bromoacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.
- Optimization : Yield improvements (up to 65–70%) are achieved by controlling temperature (0–5°C for electrophilic substitution) and solvent polarity (dichloromethane or nitrobenzene) .
Table 1: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Bromination/Chlorination | Br₂/Cl₂, FeCl₃ catalyst, 80°C | 75–80 |
Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, 0–5°C, DCM | 60–65 |
Q. How is the compound’s structure validated using X-ray crystallography?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Crystallization : Slow evaporation of a saturated acetonitrile solution yields monoclinic crystals (space group P2₁/n).
- Data Collection : A Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) captures reflections.
- Refinement : SHELXL-2018 refines structures to R-factors < 0.04. Key parameters include unit cell dimensions (a = 6.822 Å, b = 23.567 Å, c = 7.375 Å, β = 93.5°) and Z = 4 .
Note : Challenges include resolving disorder in the bromine/chlorine positions, addressed using restraints in SHELX .
Q. What spectroscopic techniques are used to confirm purity and functional groups?
Methodological Answer:
- NMR : H NMR (400 MHz, CDCl₃) shows peaks at δ 8.75 (s, 1H, quinoline-H), δ 2.65 (s, 3H, CH₃CO). C NMR confirms carbonyl (δ 197 ppm) and aromatic carbons.
- LC-MS : [M+H]⁺ peak at m/z 298.9 (C₁₁H₈BrClNO⁺) .
- IR : Strong C=O stretch at 1680 cm⁻¹ and C-Br/C-Cl stretches at 650–750 cm⁻¹ .
Advanced Research Questions
Q. How do bromine and chlorine substituents influence electronic properties and reactivity?
Methodological Answer:
- Electron-Withdrawing Effects : Bromine (σₚ = 0.23) and chlorine (σₚ = 0.11) reduce electron density on the quinoline ring, directing electrophilic attacks to the 3-position.
- DFT Calculations : HOMO-LUMO gaps (ΔE = 4.2 eV) and Mulliken charges show enhanced electrophilicity at the carbonyl carbon, favoring nucleophilic substitutions .
Q. What strategies address discrepancies in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., Mycobacterium tuberculosis H37Rv assays).
- Metabolite Interference : Use LC-MS/MS to detect degradation products (e.g., dehalogenated metabolites) that may alter activity .
Q. How can computational modeling predict interaction with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina simulates binding to Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK).
- MD Simulations : GROMACS assesses stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns). Key interactions: halogen bonds with Tyr158 and hydrophobic contacts with Phe149 .
Q. What are the challenges in resolving crystallographic disorder in halogenated derivatives?
Methodological Answer:
- Disorder Modeling : Partial occupancy refinement for Br/Cl positions using SHELXL’s PART instruction.
- Thermal Parameters : Anisotropic displacement parameters (ADPs) distinguish static vs. dynamic disorder. Example: Uᵢₛₒ values > 0.08 Ų indicate dynamic effects .
Q. How does the compound’s stability vary under acidic/basic conditions?
Methodological Answer:
- pH Stability Studies : HPLC monitors degradation at pH 2–12. Stability: >90% intact at pH 7 after 24 hours; <50% at pH 12 due to hydroxide-mediated dehalogenation .
Q. What role does the compound play in synthesizing antitubercular agents?
Methodological Answer:
- Scaffold Functionalization : Coupling with hydrazine derivatives forms hydrazone analogs (e.g., 4-aminoquinolines) with MIC values of 0.8–1.6 µg/mL against M. tuberculosis .
Q. How to interpret conflicting data in toxicity profiles?
Methodological Answer:
- Ames Test vs. In Vivo Data : Address false positives (e.g., bacterial reverse mutation assays) by conducting mammalian cell mutagenicity tests (e.g., MLA).
- Metabolic Activation : Include S9 liver fractions to assess pro-toxin conversion .
Table 2: Key Physicochemical Properties
Property | Value | Method/Reference |
---|---|---|
Melting Point | 142–144°C | DSC |
LogP | 2.8 ± 0.3 | HPLC |
Aqueous Solubility | 0.12 mg/mL (25°C) | Shake-flask |
Properties
IUPAC Name |
1-(6-bromo-4-chloroquinolin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO/c1-6(15)9-5-14-10-3-2-7(12)4-8(10)11(9)13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSUMDMNMCGUEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2C=CC(=CC2=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735626 | |
Record name | 1-(6-Bromo-4-chloroquinolin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255099-21-8 | |
Record name | 1-(6-Bromo-4-chloroquinolin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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